molecular formula C26H23BrFN7O3 B606937 Danicopan CAS No. 1903768-17-1

Danicopan

Cat. No.: B606937
CAS No.: 1903768-17-1
M. Wt: 580.4 g/mol
InChI Key: PIBARDGJJAGJAJ-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Danicopan involves several synthetic routes and reaction conditions. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.

Chemical Reactions Analysis

Metabolic Pathways

Danicopan undergoes extensive biotransformation (96% metabolized) through three primary routes ( ):

  • Amide hydrolysis (major pathway)
  • Oxidation reactions
  • Reduction reactions

A radiolabeled study showed excretion patterns ( ):

  • 69% fecal excretion (3.57% as unchanged drug)
  • 25% urinary excretion (0.48% as unchanged drug)

Hydrolysis Reactions

The amide bonds in this compound’s structure are susceptible to enzymatic hydrolysis:

Hydrolysis SiteMetabolic OutcomeEvidence Source
Pyrrolidine-2-carboxamide groupCleavage into carboxylic acid + amine
Acetyl-indazolyl moietyDeacetylation

This non-CYP-mediated process dominates metabolism, producing polar metabolites for renal excretion ( ).

Oxidation and Reduction

Minor pathways involve cytochrome P450-independent modifications:

  • Oxidation : Hydroxylation of aromatic rings (e.g., pyrimidine or indazole groups) ( )
  • Reduction : Conversion of ketones to secondary alcohols in the acetyl-indazolyl subunit ( )

Excretion Profile

Post-metabolism, this compound derivatives exhibit the following pharmacokinetic properties ( ):

ParameterValueSignificance
Half-life (t₁/₂)7.9 hoursRequires thrice-daily dosing
Clearance (CL/F)63 L/hHigh systemic elimination capacity
Protein binding91.5–94.3%Limits free drug availability for metabolism

Stability and Reactivity

  • pH sensitivity : Stable in gastric pH ranges due to its oral formulation ( ).
  • Melanin binding : Reversibly interacts with melanin in ocular tissues, prolonging retinal exposure ( ).

Drug-Drug Interaction Potential

Scientific Research Applications

ALPHA Phase III Trial

The ALPHA Phase III trial evaluated the efficacy and safety of danicopan as an add-on therapy to existing treatments for PNH. Key findings include:

  • Efficacy : this compound demonstrated statistically significant improvements in mean hemoglobin levels at 12 weeks compared to placebo, with sustained benefits observed through 48 weeks . Specifically, 59.5% of patients treated with this compound experienced an increase in hemoglobin of ≥2 g/dL without requiring transfusions .
  • Secondary Outcomes : Improvements were also noted in absolute reticulocyte count (ARC) and lactate dehydrogenase (LDH) levels, indicating effective control of hemolysis. Patients reported reduced fatigue and a lower need for blood transfusions .
  • Quality of Life : The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores improved significantly from baseline, suggesting enhanced quality of life for patients receiving this compound .

Long-Term Safety and Efficacy

Long-term data from the ALPHA trial confirmed that this compound maintained its efficacy and safety profile over extended periods. Patients who switched from placebo to this compound after 12 weeks also showed significant improvements . Notably, no new safety signals were reported during the trial, reinforcing the compound's tolerability.

Comparative Efficacy

A summary of key efficacy results from the ALPHA trial is presented below:

Outcome Measure This compound Group Placebo Group Statistical Significance
Mean Hemoglobin Increase (g/dL)2.10p < 0.0001
Transfusion-Free Patients (%)59.50p < 0.0001
Improvement in FACIT-F ScoresFrom 34.0 to 42.1From 31.7 to 35.4p = 0.0004
ARC ImprovementSignificantNot Significant-

Regulatory Status

This compound has received several designations aimed at expediting its development:

  • Breakthrough Therapy Designation by the US Food and Drug Administration.
  • PRIority MEdicines (PRIME) status by the European Medicines Agency.
  • Orphan Drug Designation in the US, EU, and Japan for PNH treatment .

Future Research Directions

Beyond its application in PNH, this compound is being explored as a potential monotherapy for geographic atrophy in a Phase II clinical trial . This indicates a broader scope for this compound's therapeutic potential within hematological and possibly ophthalmological conditions.

Mechanism of Action

Danicopan exerts its effects by specifically binding to complement factor D, a serine protease involved in the alternative pathway of the complement system. By inhibiting factor D, this compound prevents the cleavage of factor B, thereby blocking the formation of the C3 convertase complex. This inhibition prevents the downstream activation of the complement cascade, reducing hemolysis and the deposition of complement C3 proteins on red blood cells .

Comparison with Similar Compounds

Danicopan is unique among complement inhibitors due to its specific targeting of factor D. Similar compounds include:

This compound’s uniqueness lies in its ability to specifically inhibit factor D, providing an alternative approach to complement inhibition compared to other compounds that target different components of the complement system.

Biological Activity

Danicopan, an investigational oral drug, is a first-in-class inhibitor of complement factor D, primarily targeting the alternative pathway of the complement system. This compound has shown significant promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis. The following sections detail its biological activity, clinical findings, and implications for patient treatment.

This compound works by specifically inhibiting factor D, which is crucial for the activation of the alternative complement pathway. By blocking this pathway, this compound aims to reduce both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with PNH. This inhibition prevents the formation of the membrane attack complex and reduces C3 fragment opsonization, thereby mitigating hemolytic activity without affecting the classical complement pathway.

Phase II Studies

  • Open-Label Dose-Finding Study :
    • Participants : 10 untreated PNH patients.
    • Dosage : this compound was administered at doses of 100-200 mg thrice daily.
    • Primary Endpoint : Change in lactate dehydrogenase (LDH) levels at day 28.
    • Results : Significant reduction in LDH levels and improved hemoglobin concentrations were observed, with AP activity inhibited to ≤10% at most time points .
  • Combination Therapy with Eculizumab :
    • Participants : 12 transfusion-dependent PNH patients previously treated with eculizumab.
    • Results : The addition of this compound resulted in an average increase of 2.4 g/dL in hemoglobin levels over 24 weeks. Transfusion requirements dropped significantly from 31 transfusions (50 units) in the preceding 24 weeks to just 1 transfusion (2 units) during treatment .

Phase III ALPHA Trial

  • Design : A pivotal trial assessing this compound as an add-on therapy to standard care with C5 inhibitors (e.g., eculizumab or ravulizumab).
  • Key Findings :
    • Statistically significant increase in mean hemoglobin levels compared to placebo.
    • Improved fatigue scores measured by the Functional Assessment of Chronic Illness Therapy (FACIT-Fatigue).
    • A notable percentage of patients achieved transfusion independence during treatment .

Case Studies

Several case studies have highlighted the therapeutic benefits of this compound:

  • Case Study 1 : A 70-year-old female patient transitioned from eculizumab to this compound after receiving multiple transfusions. Following this compound treatment, her hemoglobin levels rose rapidly, and she reported decreased fatigue and improved overall health metrics .
  • Case Study 2 : A 23-year-old female patient with PNH and Budd Chiari syndrome also experienced significant improvements in hemoglobin levels and a reduction in her need for transfusions after starting this compound therapy .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies indicate that this compound achieves effective plasma concentrations that correlate with its pharmacodynamic effects on AP activity. Data show a clear dose-response relationship where higher doses result in greater inhibition of AP activity and lower LDH levels .

Safety Profile

This compound has been generally well-tolerated across trials. Common adverse events reported include headache, cough, and nasopharyngitis, with no serious drug-related adverse events noted during studies .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for targeting Factor D in PNH, and how does danicopan modulate complement pathways?

this compound selectively inhibits Factor D, a serine protease critical for amplifying the alternative complement pathway (AP). By blocking Factor D, this compound prevents formation of the C3 convertase (C3bBb), thereby reducing C3 fragment deposition on erythrocytes and controlling both intravascular (IVH) and extravascular hemolysis (EVH). This dual inhibition addresses the limitation of C5 inhibitors (eculizumab/ravulizumab), which prevent terminal pathway activation but leave upstream C3-mediated EVH unaddressed .

Q. How was the ALPHA Phase III trial designed to evaluate this compound’s efficacy as an add-on therapy?

The ALPHA trial (NCT04469465) was a randomized, double-blind, placebo-controlled study with a prespecified interim analysis at 12 weeks (primary endpoint: hemoglobin change). Patients on stable C5 inhibitor therapy (eculizumab/ravulizumab) were randomized to this compound (n=42) or placebo (n=21). Post-12 weeks, placebo patients switched to this compound in an open-label extension (OLE), while this compound patients continued treatment. Key secondary endpoints included transfusion avoidance and absolute reticulocyte count (ARC). The trial employed a least squares mean (LSM) analysis for hemoglobin changes, with statistical significance set at p < 0.0001 .

Q. What are the primary efficacy metrics used in this compound trials, and how are they statistically validated?

Hemoglobin change from baseline (g/dL) and transfusion avoidance rates (%) are core efficacy metrics. In the ALPHA trial, this compound achieved an LSM hemoglobin increase of +2.94 g/dL vs. +0.50 g/dL for placebo (p < 0.0001). Transfusion avoidance rates were 83% (this compound) vs. 38% (placebo) at 12 weeks. Statistical validation included mixed-effects models for repeated measures (MMRM) and sensitivity analyses to confirm robustness .

Q. How is this compound’s pharmacokinetic-pharmacodynamic (PK/PD) profile characterized in clinical studies?

Phase II trials established a dose-dependent relationship (100–200 mg TID) for Factor D inhibition. PK/PD modeling showed plasma this compound concentrations correlated with reductions in AP activity (Bb levels) and ARC. Linear correlations were observed between this compound exposure and hemoglobin improvement, supporting dose optimization for sustained efficacy .

Advanced Research Questions

Q. How do researchers reconcile contradictions between LDH stability and hemoglobin improvement in this compound trials?

In the ALPHA trial, this compound significantly improved hemoglobin but did not reduce lactate dehydrogenase (LDH) levels (a marker of IVH). This suggests this compound primarily mitigates EVH (C3b-mediated extravascular destruction) rather than IVH (MAC-mediated intravascular lysis). C5 inhibitors already control IVH in these patients, so LDH stability reflects maintained MAC inhibition, while hemoglobin gains stem from reduced C3b-driven EVH .

Q. What methodological approaches are used to analyze long-term safety in open-label extensions (LTE) of this compound trials?

Safety in LTE periods (up to 48 weeks) was assessed via treatment-emergent adverse events (TEAEs) and laboratory parameters. Data from 80 patients showed common TEAEs (COVID-19 [21.3%], diarrhea [15%], headache [15%]) with no new safety signals. Statistical methods included incidence rate calculations and Kaplan-Meier analysis for adverse event persistence .

Q. Why do GPI-deficient erythrocyte counts increase with this compound, while granulocyte counts remain unchanged?

this compound’s inhibition of C3b deposition reduces extravascular destruction of GPI-deficient erythrocytes, leading to their accumulation. Granulocytes, however, have shorter lifespans and are less affected by C3b-mediated clearance, resulting in stable counts. This disparity highlights tissue-specific complement activation dynamics and informs biomarker selection for EVH monitoring .

Q. How do patient-reported outcomes (PROs) inform this compound’s clinical benefit beyond hematologic parameters?

In the ALPHA trial, this compound improved FACIT-Fatigue scores by +8.0 points (vs. +1.9 for placebo; p = 0.002), exceeding the minimal clinically important difference (MCID) of +5. PROs were analyzed using mixed-model repeated measures (MMRM) and anchored to hemoglobin changes, demonstrating that fatigue reduction correlates with anemia alleviation .

Q. What strategies address heterogeneity in patient responses to this compound, particularly in transfusion-dependent subgroups?

Subgroup analyses of baseline hemoglobin (<8.5 vs. ≥8.5 g/dL) and transfusion history were conducted. Patients with lower baseline hemoglobin showed greater improvements (+3.4 g/dL), suggesting this compound benefits those with severe EVH. Covariate-adjusted models and interaction tests were used to identify predictors of response .

Q. How are adaptive trial designs and interim analyses employed to accelerate this compound’s development?

The ALPHA trial used a prespecified interim analysis at 75% enrollment (n=63) to assess futility/efficacy. This adaptive design allowed early termination for efficacy, reducing trial duration. Bayesian predictive probabilities were calculated to guide decision-making, balancing type I error control .

Properties

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903768-17-1
Record name Danicopan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danicopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANICOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.